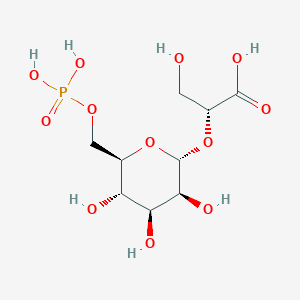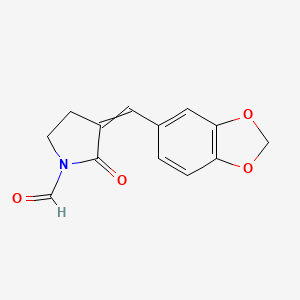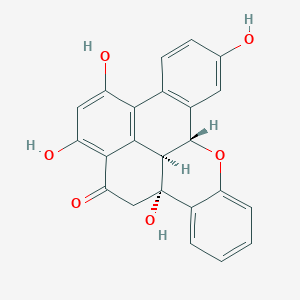
2-O-(6-Phospho-alpha-mannosyl)-D-glycerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-(6-phosphono-alpha-D-mannosyl)-D-glyceric acid is a carbohydrate acid which is the 2-(6-phosphono-alpha-D-mannoside) of D-glyceric acid. It is a monocarboxylic acid and a carbohydrate acid derivative. It derives from a 2-(alpha-D-mannosyl)-D-glyceric acid. It is a conjugate acid of a 2-O-(6-phospho-alpha-D-mannosyl)-D-glycerate.
科学的研究の応用
Synthesis and Isotopic Enrichment
The compound 2-O-(6-Phospho-alpha-mannosyl)-D-glycerate (2-O-α-d-mannosyl-d-glycerate) has been synthesized from labeled mannose by genetically engineered Escherichia coli. This process is significant as it allows for the synthesis of the compound without loss of specific isotopic enrichment, which is crucial for precise scientific applications. The synthesis involves the use of a strain of E. coli with specific gene deletions and the incorporation of two plasmids to facilitate the formation of GDP-mannose and 2-O-α-d-mannosyl-d-glycerate. This method yields the final product in a rate exceeding 50% of the initial quantity of labeled mannose, showcasing an efficient pathway for producing this compound in a laboratory setting (Sampaio, Santos, & Boos, 2003).
Biological Functions and Applications
Osmolyte and Carbon Source in Microorganisms : 2-O-α-Mannosyl-d-glycerate (MG) serves as an osmolyte in various prokaryotes, particularly in hyperthermophilic environments. It's also noted for its role as a sole carbon source in certain strains of Escherichia coli. The uptake and metabolism of MG in these organisms are intricately regulated by a system of genes and proteins, highlighting its critical role in microbial physiology and potential applications in biotechnology (Sampaio et al., 2004).
Glycosylation of Proteins : The compound plays a role in the glycosylation of α-dystroglycan (α-DG), which is essential in cellular interactions with the extracellular matrix. Disruptions in this glycosylation process are linked to various disorders, indicating the compound's importance in understanding and potentially treating these conditions (Mo et al., 2011).
Compatible Solutes and Stress Response : Glycosides like 2-O-α-D-mannosyl D-glycerate are recognized as compatible solutes, playing a significant role in the cellular response to environmental stresses such as high salt concentrations, extreme temperatures, and nutrient limitations. These compounds are prevalent among bacteria and archaea, suggesting their potential in industrial and pharmaceutical applications due to their stabilizing effects on proteins and other macromolecules (Luley-Goedl & Nidetzky, 2011).
Enzymatic Studies and Industrial Applications
Glycosyltransferases and Catalysis : Mannosyl-3-phosphoglycerate synthase, an enzyme involved in synthesizing mannosylglycerate, has been structurally analyzed, revealing insights into its catalytic mechanism and potential applications in biotechnology. The presence of a second catalytic metal ion in the enzyme's structure and the identification of a catalytic nucleophile emphasize the complexity and sophistication of these biological catalysts (Gonçalves et al., 2010).
Design of Enzyme Stabilizers : Inspired by the structures of glycosides like mannosylglycerate, new molecules have been synthesized and assessed for their effectiveness in stabilizing enzymes against heat-induced denaturation and inactivation. This research not only advances our understanding of enzyme stabilization mechanisms but also holds potential for industrial applications where enzyme stability is critical (Faria et al., 2008).
特性
分子式 |
C9H17O12P |
|---|---|
分子量 |
348.2 g/mol |
IUPAC名 |
(2R)-3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H17O12P/c10-1-3(8(14)15)20-9-7(13)6(12)5(11)4(21-9)2-19-22(16,17)18/h3-7,9-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,4-,5-,6+,7+,9+/m1/s1 |
InChIキー |
BOLXAGHGKNGVBE-MTXRGOKVSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](CO)C(=O)O)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)OP(=O)(O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)













